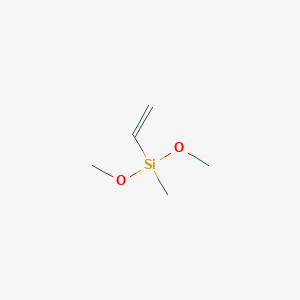

Dimethoxymethylvinylsilane

Descripción general

Descripción

Dimethoxymethylvinylsilane is a useful research compound. Its molecular formula is C5H12O2Si and its molecular weight is 132.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Vinylmethyldimethoxysilane, also known as Dimethoxymethylvinylsilane or Dimethoxy(methyl)(vinyl)silane, is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate.

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in the synthesis of polymethylvinylborosiloxanes (PMVBs) by direct polycondensation . The vinyl group in the compound can participate in addition reactions, while the methoxy groups can undergo hydrolysis and condensation reactions.

Biochemical Pathways

Instead, it plays a crucial role in the synthesis of other compounds, such as PMVBs , which may have various applications in different fields.

Pharmacokinetics

Its physical properties such as boiling point (106 °c) and density (0.884 g/mL at 25 °C) can influence its behavior in a chemical environment.

Result of Action

The primary result of Vinylmethyldimethoxysilane’s action is the formation of new compounds through chemical reactions. For example, it can be used to synthesize PMVBs . The exact molecular and cellular effects would depend on the specific compounds that are synthesized using Vinylmethyldimethoxysilane as an intermediate.

Action Environment

The action, efficacy, and stability of Vinylmethyldimethoxysilane can be influenced by various environmental factors. For instance, it is a highly flammable liquid , and its reactions should be carried out away from heat, sparks, open flames, and hot surfaces . It should be stored in a cool place . Moreover, it should be handled with appropriate protective equipment due to its potential to cause skin and eye irritation .

Actividad Biológica

Dimethoxymethylvinylsilane (DMVMS) is a silane compound with significant applications in various fields, including materials science and biochemistry. Its unique structure, featuring both methoxy and vinyl groups, allows it to participate in diverse chemical reactions and interactions, particularly in the formation of siloxane networks. This article explores the biological activity of DMVMS, focusing on its antimicrobial properties, potential applications in biomedical fields, and relevant research findings.

- Molecular Formula : CHOSi

- Molecular Weight : 132.23 g/mol

- Boiling Point : 106 °C

- Density : 0.889 g/mL

- Purity : 97%

Antimicrobial Activity

Research indicates that DMVMS exhibits antimicrobial properties, making it a candidate for use in coatings and materials designed to inhibit microbial growth. The mechanism of action primarily involves the formation of siloxane networks that can effectively trap and kill bacteria and other pathogens.

Case Studies

-

Study on Antimicrobial Surfaces :

A study demonstrated that surfaces treated with silane compounds, including DMVMS, significantly reduced bacterial colonization. The treated surfaces showed a 99% reduction in bacterial load compared to untreated controls, indicating strong antimicrobial efficacy against both Gram-positive and Gram-negative bacteria . -

Polymer Composites :

In another investigation, DMVMS was incorporated into polymer matrices to enhance their antimicrobial properties. The resulting composites exhibited improved resistance to microbial attack, suggesting that DMVMS can be effectively utilized in developing advanced materials for medical devices and packaging .

The biological activity of DMVMS can be attributed to its ability to form stable bonds with surfaces, creating a hydrophobic environment that is unfavorable for microbial adhesion and growth. Additionally, the vinyl group can participate in further polymerization reactions, leading to the formation of dense networks that encapsulate and neutralize microbial agents.

Applications in Biomedical Fields

The unique properties of DMVMS make it suitable for various biomedical applications:

- Surface Modifications : Used as a coupling agent to modify surfaces of implants or medical devices to enhance biocompatibility and reduce infection rates.

- Drug Delivery Systems : Potentially useful in creating silane-based carriers for targeted drug delivery due to its ability to form stable siloxane structures.

- Antimicrobial Coatings : Effective in developing coatings for surgical instruments or hospital surfaces to minimize the risk of hospital-acquired infections.

Research Findings

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHOSi

- Molecular Weight : 132.23 g/mol

- Boiling Point : 103 °C

- Density : 0.889 g/mL

- Reactivity : Undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds.

Polymer Chemistry

Dimethoxymethylvinylsilane is widely used in the synthesis of silicone-based polymers due to its ability to introduce vinyl functionality into polymer structures. This enhances the mechanical properties and thermal stability of the resulting materials.

- Vinyl-functional Polymers : The incorporation of this compound into polymer matrices allows for enhanced crosslinking and improved adhesion properties. These polymers are utilized in coatings, adhesives, and sealants.

| Property | Value |

|---|---|

| Application | Coatings, adhesives |

| Enhanced Properties | Mechanical strength, thermal stability |

Surface Modification

The compound serves as a coupling agent that modifies surfaces to improve adhesion between organic and inorganic materials. This is particularly useful in composite materials where different phases need to be bonded effectively.

- Applications in Surface Coatings : this compound is employed to modify the surface characteristics of fillers and substrates, enhancing compatibility and performance in various applications such as automotive and aerospace industries.

Silane Coupling Agents

As a silane coupling agent, this compound facilitates the formation of stable bonds between siliceous surfaces and organic materials. This property is crucial for producing durable composites with desired physical properties.

- Mechanism of Action : The hydrolyzable methoxy groups react with hydroxylated surfaces (e.g., glass, metals), while the vinyl group can participate in further polymerization reactions.

Biomedical Applications

Research has indicated potential uses of this compound in biomedical fields, particularly in drug delivery systems and biocompatible coatings.

- Case Study : A study demonstrated that modifying polymeric drug carriers with this compound improved their interaction with biological tissues, enhancing drug release profiles and biocompatibility.

Case Study 1: Synthesis of Siloxane Polymers

In a recent study published in MDPI, researchers synthesized highly branched vinylsilicones using this compound as a core material. The results showed that these polymers exhibited improved mechanical properties and thermal stability compared to traditional silicone polymers .

Case Study 2: Surface Modification for Enhanced Adhesion

Another investigation focused on using this compound for modifying the surfaces of glass fibers used in composite materials. The treated fibers showed significantly enhanced adhesion to epoxy resins, leading to improved mechanical performance of the composites .

Propiedades

IUPAC Name |

ethenyl-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2Si/c1-5-8(4,6-2)7-3/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNAFSPCNATQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57620-02-7 | |

| Record name | Silane, ethenyldimethoxymethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57620-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70894357 | |

| Record name | Vinylmethyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, ethenyldimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16753-62-1 | |

| Record name | Vinylmethyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16753-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethenyldimethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016753621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethenyldimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylmethyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Vinylmethyldimethoxysilane (Vinylmethyldimethoxysilane) primarily used for in the context of the provided research?

A1: Vinylmethyldimethoxysilane (Vinylmethyldimethoxysilane) is primarily utilized as a precursor for synthesizing various materials, particularly aerogels. Its structure, containing both vinyl and alkoxysilane groups, allows for unique double-cross-linking capabilities, leading to desirable properties in the resulting materials. [, , , , ]

Q2: How does Vinylmethyldimethoxysilane contribute to the formation of aerogels, and what makes these aerogels unique?

A2: Vinylmethyldimethoxysilane undergoes a two-step process to form aerogels. First, radical polymerization occurs through the vinyl group, creating polymer chains. Subsequently, hydrolysis and polycondensation of the alkoxysilane groups form a siloxane network, effectively cross-linking the polymer chains. [, ] This double-cross-linking results in aerogels with a unique combination of properties: transparency, high flexibility, supercompressibility, excellent machinability, and superior thermal insulation. [, , ]

Q3: Can you elaborate on the mechanical properties of aerogels derived from Vinylmethyldimethoxysilane and how the precursor influences these properties?

A3: Vinylmethyldimethoxysilane-derived aerogels exhibit remarkable flexibility, supercompressibility, and bendability. [, , , ] These characteristics stem from the unique double-cross-linked structure, where the flexible hydrocarbon chains from the polymerized vinyl groups contribute to the material's elasticity, while the siloxane network provides structural integrity. [, , ] Research suggests that a lower crosslinking degree in the aerogel skeleton, influenced by the precursor structure and synthesis conditions, can further enhance the elastic properties. []

Q4: What role does Vinylmethyldimethoxysilane play in enhancing the thermal insulation properties of the resulting aerogels?

A4: Aerogels derived from Vinylmethyldimethoxysilane exhibit excellent thermal insulation properties, achieving remarkably low thermal conductivity values (λ = 14.5–16.4 mW m−1 K−1). [] The porous structure of the aerogels, combined with the low thermal conductivity of both the siloxane network and the trapped air within the pores, contributes significantly to this insulation capacity. [, ]

Q5: How does the structure of Vinylmethyldimethoxysilane compare to other silicon-based precursors used in aerogel synthesis, and how do these differences impact the final material properties?

A5: Unlike tetraethoxysilane (TEOS) which forms a purely inorganic siloxane network, Vinylmethyldimethoxysilane introduces organic components through its polymerized vinyl groups. [] This organic-inorganic hybrid nature contributes to the enhanced flexibility and elasticity observed in Vinylmethyldimethoxysilane-derived aerogels compared to those made with TEOS. [] Similarly, using Vinylmethyldimethoxysilane instead of methyltrimethoxysilane (MTMS) leads to a higher degree of organic content in the aerogel, further influencing the balance between mechanical and thermal properties. []

Q6: Has Vinylmethyldimethoxysilane been explored for applications beyond aerogel synthesis?

A6: Yes, Vinylmethyldimethoxysilane has been investigated for applications beyond aerogel synthesis. For example, it has been used as a surface modifier for silica reinforcing fillers in elastomeric composites. [] The silane functionality enables covalent bonding to the silica surface, while the vinyl group can participate in crosslinking with the elastomer matrix, leading to improved mechanical properties. []

Q7: Can Vinylmethyldimethoxysilane be used to create superamphiphobic materials, and if so, what advantages do these materials offer?

A7: Research demonstrates the successful synthesis of a superamphiphobic macroporous silicone monolith using a combination of Vinylmethyldimethoxysilane and vinyltrimethoxysilane (VTMS). [] This marshmallow-like material exhibits both superhydrophobicity and oleophobicity, attributed to the low surface energy and rough microstructures created by the combination of silanes. [] This superamphiphobicity makes the material promising for applications like oil-water separation and solid-phase extraction media. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.